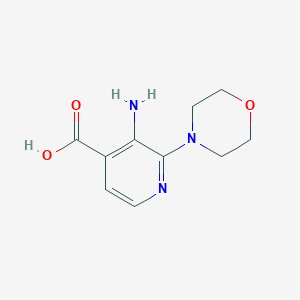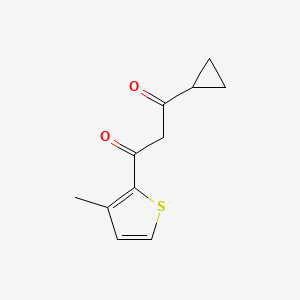
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a cyclohexyl group and a dioxaborolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-dimethylcyclohexylvinylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the vinyl group to an alkyl group.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with conditions tailored to the specific reaction requirements.
Major Products Formed
The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors or as probes in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The compound’s vinyl group also allows for further functionalization, enhancing its reactivity and utility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
Vinylboronic Acid: Contains a vinyl group but does not have the cyclohexyl moiety.
Tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane ring but lacks the cyclohexyl and vinyl groups.
Uniqueness
2-(2-(4,4-Dimethylcyclohexyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its cyclohexyl, vinyl, and dioxaborolane moieties. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C16H29BO2 |
|---|---|
Poids moléculaire |
264.2 g/mol |
Nom IUPAC |
2-[(E)-2-(4,4-dimethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29BO2/c1-14(2)10-7-13(8-11-14)9-12-17-18-15(3,4)16(5,6)19-17/h9,12-13H,7-8,10-11H2,1-6H3/b12-9+ |
Clé InChI |
PEIKSXVRJNYPPR-FMIVXFBMSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCC(CC2)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCC(CC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)






![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)



![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)

